
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol
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Overview
Description
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol is a chemical compound with the molecular formula C14H7FN2O It is known for its unique structure, which includes both cyano and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for the Suzuki–Miyaura coupling reaction, as well as various oxidizing and reducing agents depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds.
Scientific Research Applications
Drug Development
- Anticancer Properties : Research indicates that 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol exhibits promising anticancer activity. In vitro studies have shown significant inhibition of tumor cell growth across various cancer cell lines, suggesting its potential as a lead compound for cancer therapies .
- Antimicrobial Activity : This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may effectively combat bacterial infections, highlighting its potential in developing new antibiotics .
- Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve interactions with biological targets such as enzymes or receptors. The cyano and fluorine groups enhance binding affinity, which is crucial for therapeutic efficacy .
Material Science Applications
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transfer can improve the performance of electronic devices.
- Synthesis of Advanced Materials : As an intermediate in organic synthesis, this compound can be utilized to create more complex materials with tailored properties for specific applications in industries such as coatings, polymers, and nanotechnology.
Case Studies and Research Findings
- Anticancer Research : A study evaluating the antiproliferative effects of related compounds demonstrated that this compound showed low nanomolar IC50 values against specific cancer cell lines, indicating robust anticancer activity that warrants further investigation into its mechanism and efficacy in vivo .
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that derivatives of this compound exhibited significant activity against various bacterial strains, supporting its potential as a candidate for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano and fluorophenyl derivatives, such as:
- 4-(3-Cyano-2-fluorophenyl)phenol
- 2-[cyano(4-fluorophenyl)methyl]benzonitrile
- 2-Cyano-N-(4-fluorophenyl)acetamide .
Uniqueness
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol is unique due to its specific combination of cyano and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various scientific research applications.
Properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-10(7-16)2-1-3-12(14)9-4-5-13(18)11(6-9)8-17/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHXTGZYUJEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684752 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-97-8 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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